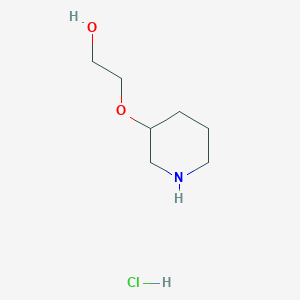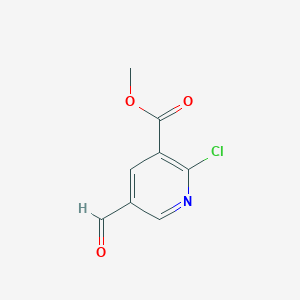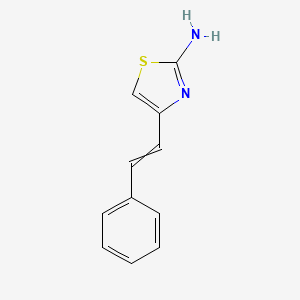
2-Thiazolamine, 4-(2-phenylethenyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazoline and thiazole derivatives, which includes “2-Thiazolamine, 4-(2-phenylethenyl)-”, has been reported in several studies. These compounds are synthesized using a cascade protocol, which involves readily available and inexpensive substrates. The reaction conditions are mild and pure products are obtained without work-up and column purification .Molecular Structure Analysis
The molecular structure of “2-Thiazolamine, 4-(2-phenylethenyl)-” is represented by the formula: C9H8N2S. Its molecular weight is 176.238 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Thiazolamines are integral to a number of pharmaceutical drugs due to their biological activity. For instance, derivatives of thiazolamines are found in drugs like dasatinib, an anticancer agent, and ritonavir, an anti-HIV medication . The compound “2-Thiazolamine, 4-(2-phenylethenyl)-” could potentially be used in the synthesis of similar pharmacologically active molecules.
Natural Product Synthesis
Thiazolines and thiazoles are components of various natural products, which exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The subject compound may be used to synthesize analogs of these natural products for research and therapeutic purposes.
Asymmetric Catalysis
Thiazoline derivatives have gained attention in organic synthesis and asymmetric catalysis as ligands . “2-Thiazolamine, 4-(2-phenylethenyl)-” could be explored for its potential as a ligand in catalytic systems, possibly enhancing reaction efficiencies or selectivities.
Organic Electronics
Thiazole-based compounds have been receiving interest for their application in efficient solar cells, organic semiconductors, and electronics . The electronic properties of “2-Thiazolamine, 4-(2-phenylethenyl)-” could be investigated for use in these cutting-edge technologies.
Analytical Chemistry
In analytical chemistry, thiazolamines can serve as chromophores or fluorophores due to their distinct electronic structures. “2-Thiazolamine, 4-(2-phenylethenyl)-” might be used in the development of new analytical reagents or sensors.
Each of these fields presents a unique avenue for the application of “2-Thiazolamine, 4-(2-phenylethenyl)-”. Further research and experimentation are necessary to fully realize the potential of this compound in these diverse areas. The information provided is based on the general properties of thiazolamine derivatives and the known applications of similar compounds .
Direcciones Futuras
Thiazolines and thiazoles, including “2-Thiazolamine, 4-(2-phenylethenyl)-”, have been receiving attention in recent years due to their wide range of biological activities and their potential in drug development. Future research may focus on developing novel synthetic pathways and improving their activity .
Propiedades
IUPAC Name |
4-(2-phenylethenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11-13-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBOEVZTKCPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolamine, 4-(2-phenylethenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



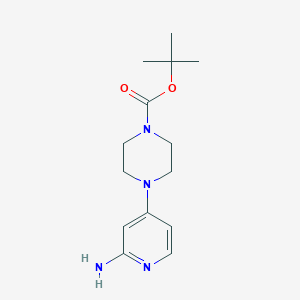
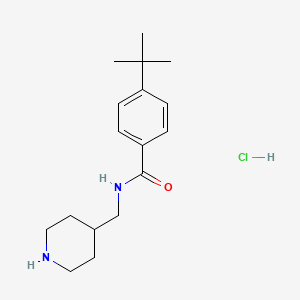
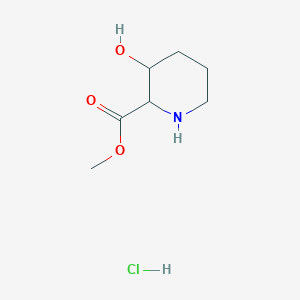

![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)
![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)
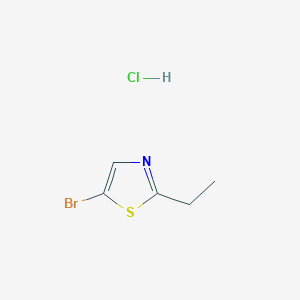
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1450278.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)
